Selumetinib-D7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selumetinib-D7 is a deuterated form of Selumetinib, a selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). It is primarily used in the treatment of various solid tumors, including colorectal cancer, lung cancer, neurofibroma, and melanoma . This compound is a second-generation, potent, and non-ATP competitive allosteric MEK1 inhibitor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Selumetinib-D7 involves the incorporation of deuterium atoms into the Selumetinib molecule. This process typically includes the use of deuterated reagents and solvents under specific reaction conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis to ensure high yield and purity .
化学反応の分析
Types of Reactions
Selumetinib-D7 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives .
科学的研究の応用
Selumetinib-D7 has a wide range of scientific research applications, including:
作用機序
Selumetinib-D7 exerts its effects by selectively inhibiting MEK1/2, which are key components of the Ras-Raf-MEK-ERK signaling pathway . This pathway is involved in the regulation of cell growth, proliferation, and survival. By inhibiting MEK1/2, this compound disrupts the downstream signaling, leading to the arrest of cell growth and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Trametinib: Another MEK1/2 inhibitor used in the treatment of melanoma and other cancers.
Cobimetinib: A selective MEK1/2 inhibitor used in combination with other therapies for the treatment of melanoma.
Binimetinib: A MEK1/2 inhibitor used in the treatment of various solid tumors.
Uniqueness of Selumetinib-D7
This compound is unique due to its deuterated form, which provides improved pharmacokinetic properties compared to its non-deuterated counterpart . The incorporation of deuterium atoms can enhance the metabolic stability and reduce the rate of drug clearance, leading to better efficacy and reduced side effects .
特性
分子式 |
C17H15BrClFN4O3 |
---|---|
分子量 |
464.7 g/mol |
IUPAC名 |
6-(4-bromo-2-chloroanilino)-7-fluoro-N-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)-3-(trideuteriomethyl)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)/i1D3,4D2,5D2 |
InChIキー |
CYOHGALHFOKKQC-RDEKYTKOSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOC([2H])([2H])C([2H])([2H])O |
正規SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。